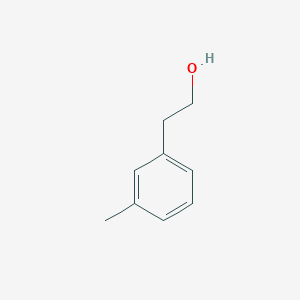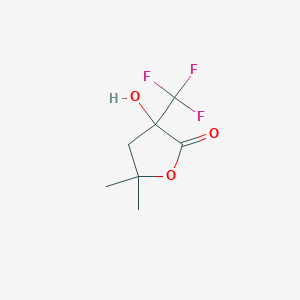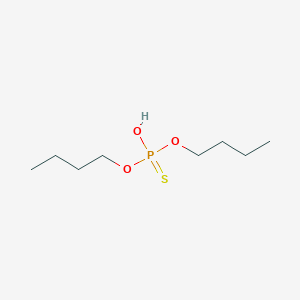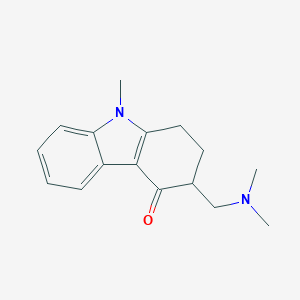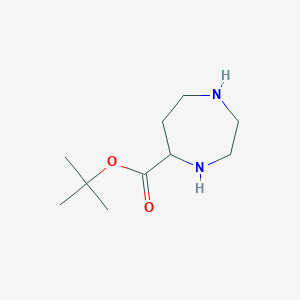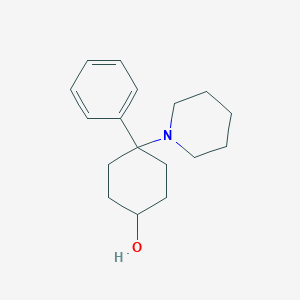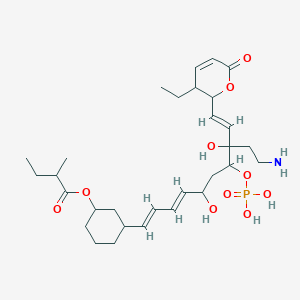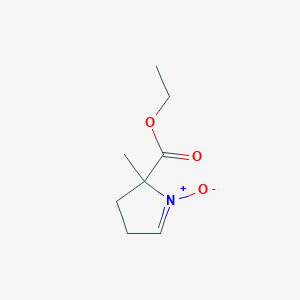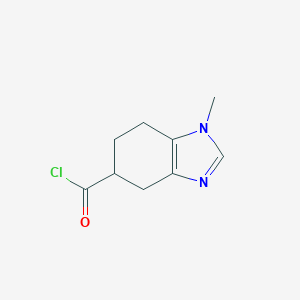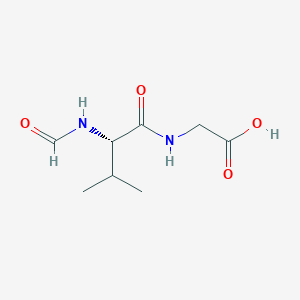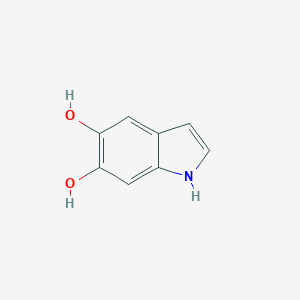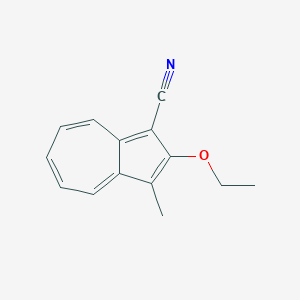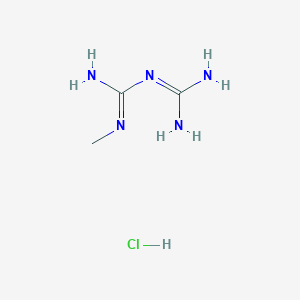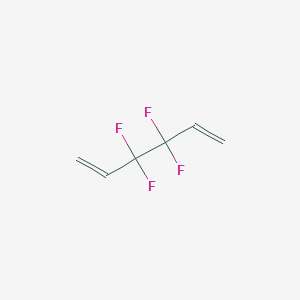
3,3,4,4-Tetrafluorohexa-1,5-diene
Übersicht
Beschreibung
3,3,4,4-Tetrafluorohexa-1,5-diene is a fluorinated diene that has been studied for its unique reactivity and potential applications in organic synthesis. The compound is characterized by the presence of two double bonds separated by a fluorinated carbon chain, which can undergo various chemical reactions, including cycloadditions and polymerizations.
Synthesis Analysis
The synthesis of related fluorinated dienes has been explored in the literature. For instance, a nickel-catalyzed formation of 1,3-dienes with a 3,3,4,4-tetrafluorobutyl chain involves the cross-tetramerization of tetrafluoroethylene, alkynes, and ethylene . Although not directly synthesizing 3,3,4,4-tetrafluorohexa-1,5-diene, this method provides insight into the potential synthetic routes for fluorinated dienes through catalytic processes.
Molecular Structure Analysis
The molecular structure of fluorinated dienes can be quite complex. For example, a related compound, tetrasila-1,3-diene, exhibits a highly twisted skeleton with an anticlinal conformation, which is different from previously reported conformations for similar structures . This suggests that the molecular structure of 3,3,4,4-tetrafluorohexa-1,5-diene could also exhibit unique conformational characteristics due to the influence of fluorine atoms.
Chemical Reactions Analysis
3,3,4,4-Tetrafluorohexa-1,5-diene undergoes various chemical reactions. It has been reported to react with tetrafluoroethylene and chlorotrifluoroethylene to yield cyclic mono- and di-adducts, as well as self-dimerization products and low molecular weight polymers . Additionally, the reaction with pentafluoroiodoethane leads to unusual cyclization products, including a four-membered ring, which is notable given the typically unfavorable entropy change associated with forming such strained ring structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3,4,4-tetrafluorohexa-1,5-diene are inferred from its reactivity and the products formed during its reactions. The presence of fluorine atoms likely affects its physical properties, such as boiling and melting points, as well as its chemical reactivity. The formation of cyclic adducts and polymers indicates that the diene can participate in a variety of addition reactions, which could be leveraged in synthetic applications. The spectroscopic data, such as NMR and mass spectrometry, are crucial for elucidating the structures of the reaction products and thus indirectly provide information about the diene's reactivity .
Wissenschaftliche Forschungsanwendungen
Hydrosilylation in Organic Synthesis
- Results : The reaction yields various silyl-ether derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and polymers .
Polymer Precursor in Material Science
- Results : The resulting polymers exhibit high resistance to solvents and temperatures, making them suitable for coatings and insulation materials .
Cycloaddition Reactions
- Results : This process typically yields a mixture of mono- and di-adducts, alongside polymers and dimerization products, characterized by NMR and mass spectrometry .
Radical Chain Reactions
- Results : The reaction produces a variety of cyclic monoadducts with different ring sizes, confirmed by spectroscopic analysis .
Fluorinated Building Blocks
- Results : These reactions yield fluorinated analogs of organic compounds, which often have enhanced properties like increased metabolic stability in pharmaceuticals .
Strained Ring Synthesis
- Results : The reaction leads to the formation of four-membered rings, despite the unfavorable entropy change, which is a testament to the unique reactivity of the diene .
Ring-Opening Cross Metathesis (ROCM)
- Results : This method has been used to synthesize a variety of non-symmetrical dienes with a tetrafluoroethylene spacer between the double bonds .
Synthesis of Fluorinated Cyclobutenes
- Results : The process yields unusual cyclization products with a four-membered ring, showcasing the unique reactivity of the diene despite the unfavorable entropy change .
Radical Halogenation
- Results : The reaction produces cyclic isomeric monoadducts with various ring sizes, which are characterized by their structural properties .
Cycloaddition with Fluoro-Olefins
- Results : These reactions yield cyclic mono- and di-adducts, in addition to dimerization products and low molecular weight polymers of the diene .
Synthesis of Fluorinated Pyranoses
- Results : This approach provides access to fluorinated sugar analogs, which can have applications in medicinal chemistry and as synthetic intermediates .
Organometallic Reactions
- Results : These reactions expand the utility of the diene in forming organometallic complexes, which can be further utilized in catalysis and material science .
Advanced Material Fabrication
- Results : The materials exhibit unique characteristics such as high thermal stability and chemical resistance, suitable for aerospace and electronic applications .
Medicinal Chemistry
- Results : Production of compounds with improved pharmacokinetic properties, including increased stability and membrane permeability .
Catalysis
- Results : Catalysts show enhanced activity and selectivity, leading to more efficient and sustainable chemical processes .
Environmental Science
Analytical Chemistry
Energy Storage
Eigenschaften
IUPAC Name |
3,3,4,4-tetrafluorohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4/c1-3-5(7,8)6(9,10)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQZCPDRXZZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170108 | |
| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4-Tetrafluorohexa-1,5-diene | |
CAS RN |
1763-21-9 | |
| Record name | 3,3,4,4-Tetrafluoro-1,5-hexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrafluorohexa-1,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,4,4-Tetrafluoro-1,5-hexadiene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GXW7LD9C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



